molecular formula C17H13NO B13024501 2-Styrylquinolin-8-ol

2-Styrylquinolin-8-ol

Cat. No.: B13024501
M. Wt: 247.29 g/mol
InChI Key: BKVXKVKAUFFGAM-PKNBQFBNSA-N
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Description

Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical Research

The 8-hydroxyquinoline (8-HQ) scaffold is a foundational heterocyclic structure in both organic and analytical chemistry. nih.gov Its inherent properties as a chromophore and its ability to form complexes with a variety of metal ions have made it a valuable tool for their detection. nih.govresearchgate.net Beyond its analytical applications, the 8-hydroxyquinoline framework has garnered significant attention from medicinal chemists over the last two decades due to its diverse and potent biological activities. nih.govresearchgate.net

This "privileged structure" in drug discovery is known for its capacity to chelate metal ions, a property that is often linked to its therapeutic potential. researchgate.netresearchgate.net The versatility of the 8-hydroxyquinoline scaffold allows for extensive synthetic modifications, enabling researchers to develop more potent and target-specific molecules for a range of applications, including anticancer, antimicrobial, and neuroprotective agents. nih.govsci-hub.st The ability of 8-hydroxyquinoline and its derivatives to interact with metal ions is a key factor in their biological effects. sci-hub.st

Overview of Styrylquinoline Derivatives in Academic Context

Styrylquinoline derivatives, characterized by the presence of a styryl group attached to a quinoline (B57606) core, represent a significant class of heterocyclic compounds in medicinal chemistry. nih.govbenthamdirect.com These scaffolds have demonstrated a broad spectrum of biological activities, including anti-HIV-1, antimicrobial, anti-inflammatory, and anti-Alzheimer properties, as well as antiproliferative effects on various tumor cell lines. nih.govbenthamdirect.com The significant pharmacological importance of styrylquinolines has spurred the development of diverse synthetic methodologies to create new drug candidates. nih.gov

The unique optical and electronic properties of styrylquinoline derivatives also make them promising candidates for applications in materials science, such as in optoelectronic devices like LEDs and solar cells, and as fluorescent probes for biomedical imaging. ontosight.aimdpi.com Research has shown that the properties of these compounds can be fine-tuned by altering the substituents on the styryl or quinoline rings. mdpi.comacs.org

Research Trajectories of 2-Styrylquinolin-8-ol: A Review of Foundational Studies

The synthesis of this compound can be achieved through several organic synthesis routes, with a common method being the condensation reaction between 8-hydroxy-2-methylquinoline and a suitable benzaldehyde (B42025) in acetic anhydride. acs.orgscispace.commdpi.com This is often followed by hydrolysis to yield the final product. acs.org

Foundational research has explored the unique properties of this compound and its derivatives, stemming from the combination of the 8-hydroxyquinoline and styrylquinoline moieties. Studies have investigated its potential as a fluorescent probe for metal ion detection, leveraging the chelating ability of the 8-hydroxyquinoline group and the fluorescent nature of the styrylquinoline structure. ontosight.airesearchgate.net Furthermore, its biological activities, including anticancer and antimicrobial properties, have been a significant area of investigation. ontosight.aiacs.orgnih.gov The structural and supramolecular properties of these compounds are also of interest, as they can influence their potential applications in materials science and drug design. acs.org

Interactive Data Tables

Synthesis of this compound Derivatives

Product NameStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Reference
(E)-5-Chloro-2-styrylquinolin-8-ol5-chloro-2-methylquinolin-8-ol, benzaldehydeAcetic anhydride, reflux50146–147 mdpi.com
(E)-2-(4-Bromostyryl)-5-chloroquinolin-8-ol5-chloro-2-methylquinolin-8-ol, 4-bromobenzaldehydeAcetic anhydride, reflux57195–196 mdpi.com
2-(2-phenylethenyl)quinolin-8-yl acetate (B1210297)8-hydroxy-2-methylquinoline, benzaldehydeAcetic anhydride, reflux76113-114 scispace.com
2-[2-(4-nitrophenyl)ethenyl]quinolin-8-yl acetate8-hydroxy-2-methylquinoline, 4-nitrobenzaldehyde (B150856)Acetic anhydride, reflux92171-172 scispace.com

Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
S3A ((E)-2-(4-bromostyryl)quinolin-8-ol)A549 (human lung carcinoma)2.52 acs.org
S1A ((E)-2-(4-(methylthio)styryl)quinolin-8-ol)A549 (human lung carcinoma)>10 acs.org
S2A ((E)-2-(4-methoxystyryl)quinolin-8-ol)A549 (human lung carcinoma)4.69 acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]quinolin-8-ol

InChI

InChI=1S/C17H13NO/c19-16-8-4-7-14-10-12-15(18-17(14)16)11-9-13-5-2-1-3-6-13/h1-12,19H/b11-9+

InChI Key

BKVXKVKAUFFGAM-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Styrylquinolin 8 Ol

Classical Synthetic Approaches

Perkin Condensation Routes for (E)-2-Styrylquinolin-8-ol Derivatives

The Perkin condensation is a well-established and convenient method for synthesizing (E)-2-styrylquinolin-8-ol derivatives. mdpi.com This reaction typically involves the condensation of a 2-methylquinoline (B7769805) derivative, such as 8-hydroxy-2-methylquinoline or 5-chloro-2-methylquinolin-8-ol, with an aromatic aldehyde in the presence of acetic anhydride. mdpi.comscispace.comrsc.org The reaction is often heated under reflux for an extended period, followed by hydrolysis to yield the desired 2-styrylquinolin-8-ol derivative. mdpi.comrsc.org

A general procedure involves heating a mixture of the 2-methylquinoline derivative and the appropriate benzaldehyde (B42025) in acetic anhydride. mdpi.com This leads to the formation of an acetate-protected intermediate, which is then hydrolyzed, often using a mixture of pyridine (B92270) and water, to afford the final (E)-2-styrylquinolin-8-ol derivative. mdpi.com This method has been successfully employed to synthesize a variety of derivatives with different substituents on the styryl moiety. mdpi.comscispace.com For instance, the reaction of 8-hydroxy-2-methylquinoline with 4-methoxybenzaldehyde (B44291) in refluxing acetic anhydride, followed by hydrolysis, yields 2-[2-(4-methoxyphenyl)ethenyl]quinolin-8-ol. scispace.com Similarly, using 4-nitrobenzaldehyde (B150856) results in the formation of 2-[2-(4-nitrophenyl)ethenyl]quinolin-8-ol. scispace.com

The Perkin condensation generally produces the E-isomer with high stereoselectivity. mdpi.com The reaction conditions, such as temperature and reaction time, can be optimized to improve yields. For example, one study reported refluxing the reactants for 48 hours to achieve the desired condensation. mdpi.com

Table 1: Examples of (E)-2-Styrylquinolin-8-ol Derivatives Synthesized via Perkin Condensation

Starting 2-MethylquinolineStarting BenzaldehydeResulting DerivativeYield (%)Reference
8-hydroxy-2-methylquinoline4-methoxybenzaldehyde2-[2-(4-methoxyphenyl)ethenyl]quinolin-8-ol- scispace.com
8-hydroxy-2-methylquinolineBenzaldehyde2-(2-phenylethenyl)quinolin-8-ol94% scispace.com
8-hydroxy-2-methylquinoline4-nitrobenzaldehyde2-[2-(4-nitrophenyl)ethenyl]quinolin-8-ol87% scispace.com
5-chloro-2-methylquinolin-8-olBenzaldehyde(E)-5-Chloro-2-styrylquinolin-8-ol50% mdpi.com
5-chloro-2-methylquinolin-8-ol4-Benzyloxybenzaldehyde(E)-2-(4-Benzyloxystyryl)-5-chloroquinolin-8-ol32% mdpi.com

Wittig Reaction Applications in this compound Synthesis

The Wittig reaction provides an alternative and versatile route for the synthesis of this compound derivatives. mdpi.comrsc.org This method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, also known as a Wittig reagent, to form an alkene. masterorganicchemistry.comwikipedia.org In the context of this compound synthesis, this typically involves the reaction of a suitable quinoline-2-carbaldehyde with a benzylphosphonium ylide or the reaction of a 2-methylquinoline derivative that is first converted into a phosphonium salt and then into an ylide, which subsequently reacts with a benzaldehyde. rsc.org

While the Perkin condensation is often considered more convenient, the Wittig reaction offers a powerful tool for creating the styryl double bond with good control over stereochemistry. mdpi.com The reaction generally proceeds by first preparing the Wittig reagent in situ from a phosphonium salt using a strong base like n-butyllithium or sodium hydride. masterorganicchemistry.comcommonorganicchemistry.com This ylide then reacts with the carbonyl compound to form a betaine (B1666868) intermediate, which collapses to the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comresearchgate.net

One of the key advantages of the Wittig reaction is its functional group tolerance. wikipedia.org However, a limitation can be the stereoselectivity, as it can lead to a mixture of E and Z isomers. The Schlosser modification of the Wittig reaction can be employed to favor the formation of the E-alkene. wikipedia.org

Regioselective Cyclization Methods

Regioselective cyclization reactions represent another strategy for constructing the quinoline (B57606) core of this compound. While less common for the direct synthesis of the final compound, these methods are crucial for preparing key quinoline precursors. For instance, the Doebner-von Miller reaction, a classical method for quinoline synthesis, involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst.

More modern approaches involve electrophilic cyclization of appropriately substituted precursors. For example, 1-azido-2-(2-propynyl)benzene derivatives can undergo intramolecular cyclization in the presence of electrophilic reagents like iodine, bromine, or gold catalysts to yield substituted quinolines. researchgate.net The choice of reagent can influence the substituent at various positions on the quinoline ring. researchgate.net These methods offer a high degree of control over the substitution pattern of the resulting quinoline, which can then be further functionalized to produce the desired this compound.

Modern Synthetic Advancements

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org This technology has been successfully applied to the synthesis of 2-styrylquinoline (B1231325) derivatives.

The use of microwave irradiation can significantly reduce the long reaction times often associated with classical methods like the Perkin condensation. nih.gov For example, a series of 2-styrylquinoline-4-carboxylic acids were prepared from quinaldic acid and various arylbenzaldehydes under eco-friendly microwave conditions using trifluoroacetic acid (TFA) as a catalyst. nih.gov This method resulted in good yields and short reaction times.

In another study, a solvent-free procedure for the synthesis of (E)-2-styrylquinoline derivatives was developed using microwave irradiation in the presence of zinc chloride. researchgate.net This approach offers the advantages of being environmentally friendly (solvent-free) and having a simpler workup procedure. researchgate.net The use of microwave heating in the synthesis of various heterocyclic compounds, including quinolones, has been shown to be efficient and can sometimes improve regioselectivity and stereoselectivity. semanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConditionsReaction TimeYieldReference
Perkin Condensation (Conventional)Acetic anhydride, reflux14 h- scispace.com
Knoevenagel Reaction (Microwave)TFA catalyst, microwaveShortGood nih.gov
Perkin-type Reaction (Microwave)Zinc chloride, solvent-free, microwaveShort- researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering more efficient and selective routes to complex molecules. Several catalytic approaches have been developed for the synthesis of this compound and its analogs.

One notable example is the use of a Calcium(II) triflate (Ca(OTf)₂) catalyst for the synthesis of (E)-2-(2-hydroxystyryl)quinolin-8-ol. researchgate.net This reaction involves the direct C(sp³)–H functionalization of 2-methylquinolin-8-ol and its condensation with salicylaldehyde. The use of a catalyst allows the reaction to proceed under milder conditions than the traditional Perkin condensation.

Transition metal catalysts, such as those based on palladium, copper, and gold, are also employed in the synthesis of quinoline derivatives. rsc.orgresearchgate.net For instance, gold-catalyzed cyclization of 1-azido-2-(2-propynyl)benzene provides an efficient route to the quinoline scaffold. researchgate.net Silver triflate (AgOTf) in combination with trifluoroacetic acid (TFA) has been used as a cooperative catalyst for the construction of 2,6-diaryl-8-hydroxyquinolines. rsc.org These catalytic methods often provide high yields and selectivity, making them attractive for the synthesis of complex quinoline derivatives.

Derivatization and Structural Modification

The core structure of this compound serves as a versatile scaffold for extensive chemical modification. Derivatization strategies primarily focus on two key regions of the molecule: the quinoline ring system and the styryl moiety. These modifications are instrumental in tuning the compound's physicochemical and biological properties.

Substitution at the Quinoline Ring

The quinoline nucleus of this compound offers several positions for substitution, allowing for the introduction of various functional groups that can significantly alter its characteristics.

Halogenation and nitration are common strategies to modify the electronic properties of the quinoline ring. The hydroxyl group at the C-8 position directs electrophilic substitution primarily to the C-5 and C-7 positions.

Research has detailed the synthesis of chlorinated and nitrated derivatives of this compound. For instance, 5-chloro-2-styrylquinolin-8-ol can be prepared via a Perkin condensation between 5-chloro-2-methylquinolin-8-ol and various aromatic aldehydes. mdpi.com This chlorinated intermediate can be further functionalized. mdpi.com

Nitration of the quinoline ring, particularly at the C-7 position, is a key modification step. The reaction of 5-chloro-2-styrylquinolin-8-ol derivatives with a mixture of nitric acid and water under controlled temperature conditions yields the corresponding 7-nitro compounds, such as (E)-5-Chloro-7-nitro-2-styrylquinolin-8-ol. mdpi.com The presence of the electron-donating hydroxyl group facilitates this selective nitration. Similarly, bromination using reagents like N-bromosuccinimide (NBS) has been employed to introduce bromine atoms onto the quinoline ring, often at the C-7 position. nih.govrsc.orgsci-hub.st The synthesis of 5,7-dichloro derivatives has also been reported. nih.gov

Derivative NamePosition of SubstitutionReagents/MethodReference
(E)-5-Chloro-2-styrylquinolin-8-olC-5Starting from 2-amino-4-chlorophenol (B47367) (Skraup reaction) followed by Perkin condensation. mdpi.com
(E)-5-Chloro-7-nitro-2-styrylquinolin-8-olC-5 (Chloro), C-7 (Nitro)Nitric acid on 5-chloro-2-styrylquinolin-8-ol. mdpi.com
7-Bromo-2-styrylquinolin-8-olC-7Bromination of 8-hydroxyquinaldine (B167061) with Br₂ followed by Perkin condensation. rsc.org
5,7-Dichloro-2-styrylquinolin-8-olC-5, C-7Synthesized from 5,7-dichloro-8-hydroxy-2-methylquinoline. nih.gov

The hydroxyl group at the C-8 position is a critical functional group, and its modification, particularly through acetylation, is a common synthetic strategy. This serves two main purposes: protecting the hydroxyl group during subsequent reactions and investigating the role of the free hydroxyl group in the molecule's activity. researchgate.netmdpi.com

The synthesis of acetylated derivatives typically involves reacting the parent 8-hydroxyquinoline (B1678124) compound with acetic anhydride. mdpi.comnih.gov For example, 8-hydroxy-2-methylquinoline can be converted to 8-acetoxyquinaldine, which then undergoes condensation to form the acetylated styrylquinoline. nih.gov In some procedures, both the hydroxyl group on the quinoline ring and a hydroxyl group on the styryl moiety can be acetylated simultaneously. nih.govsemanticscholar.org

Selective deprotection (hydrolysis) of the acetoxy group(s) is crucial for generating derivatives with specific hydroxylation patterns. This is often achieved by treating the acetylated compound with a pyridine/water mixture or a solution of potassium carbonate in methanol. mdpi.commdpi.comacs.org This allows for the controlled formation of compounds with either a free hydroxyl or an acetoxy group at the C-8 position and on the styryl ring, enabling detailed structure-activity relationship (SAR) studies. nih.gov

ModificationDescriptionReagents/MethodReference
Acetylation (Protection)Conversion of the C-8 hydroxyl group to an acetoxy group.Acetic anhydride, often heated. mdpi.comnih.gov
Deacetylation (Deprotection)Hydrolysis of the C-8 acetoxy group back to a hydroxyl group.Pyridine/water mixture or K₂CO₃ in methanol. mdpi.commdpi.comacs.org
Di-acetylationAcetylation of hydroxyl groups on both the quinoline and styryl moieties.Acetic anhydride, typically during Perkin-type condensation. semanticscholar.org

The introduction of nitro and amino groups onto the quinoline ring provides another avenue for derivatization. As mentioned, nitration often occurs at the C-7 position of the this compound scaffold. mdpi.com These nitro derivatives serve as key intermediates for the synthesis of amino analogues.

The reduction of the nitro group to an amino group is a standard transformation. This can be accomplished using various reducing agents, such as sodium dithionite (B78146) (Na₂S₂O₄) or through catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.com For example, (E)-5-Chloro-7-nitro-2-styrylquinolin-8-ol can be effectively reduced to (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol. mdpi.com Additionally, 2-styryl-8-nitroquinoline analogues can be synthesized directly by using 2-methyl-8-nitroquinoline (B1328908) as the starting material in the condensation reaction with aldehydes. acs.orgnih.gov

AnalogueSynthesis PathwayKey ReagentsReference
7-Nitro-2-styrylquinolin-8-olElectrophilic nitration of the this compound scaffold.Nitric acid (HNO₃). mdpi.com
7-Amino-2-styrylquinolin-8-olReduction of the corresponding 7-nitro derivative.Sodium dithionite (Na₂S₂O₄) or H₂/Pd-C. mdpi.com
8-Nitro-2-styrylquinolineCondensation of 2-methyl-8-nitroquinoline with a substituted aldehyde.Acetic anhydride. acs.orgnih.gov

Substitution on the Styryl Moiety

The introduction of electron-withdrawing groups (EWGs) onto the phenyl ring of the styryl moiety has been a significant focus of research. nih.gov Studies have shown that the presence of strongly electron-withdrawing substituents is often crucial for enhancing the biological activity of 2-styrylquinolines. researchgate.netnih.gov

Various EWGs have been incorporated into the styryl ring through the use of appropriately substituted benzaldehydes in the initial condensation reaction. For example, derivatives bearing a bromo group (-Br) or a nitro group (-NO₂) on the styryl ring have been synthesized. semanticscholar.orgacs.org The introduction of a bromine atom, an EWG, onto the styryl phenolic ring has been noted to enhance cytotoxic properties. acs.orgnih.gov A particularly potent modification involves replacing the entire phenyl ring with a 5-nitrofuran-2-yl group, which contains a strong EWG (-NO₂), leading to a significant enhancement in antiproliferative activity. nih.gov

DerivativeEWG on Styryl MoietyStarting Aldehyde for SynthesisReference
(E)-2-(4-Bromostyryl)-5-chloro-7-nitroquinolin-8-ol-Br (at para position)4-Bromobenzaldehyde mdpi.com
2-{(E)-2-[2-(acetyloxy)-5-nitrophenyl]ethenyl} quinoline-8-yl-acetate-NO₂ (at meta position to vinyl)2-hydroxy-5-nitrobenzaldehyde semanticscholar.org
(E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-ol5-nitrofuran-2-yl (ring replacement)5-Nitro-2-furaldehyde nih.gov
Impact of Electron-Donating Groups (EDGs)

The introduction of electron-donating groups (EDGs) onto the styryl ring of this compound derivatives has been investigated to modulate their chemical and biological properties. Common synthetic routes involve the condensation of 2-methylquinolin-8-ol with substituted benzaldehydes bearing EDGs. acs.org

Research has shown that the nature of the substituent on the styryl ring significantly influences the molecule's properties. For instance, in a study analyzing cytotoxic properties, derivatives of this compound featuring EDGs such as a methoxy (B1213986) (-OCH₃) or a methylthio (-SCH₃) group on the styryl ring were synthesized. acs.org These compounds were then evaluated for their activity against the HeLa cervical cancer cell line. The results indicated that derivatives bearing these EDGs were less active compared to those with electron-withdrawing groups (EWGs). acs.org Specifically, the study highlighted the superior cytotoxicity of the 8-hydroxyquinoline derivatives (SA series) over their 8-nitro counterparts (SB series), confirming the importance of the hydroxyl group at the C-8 position for biological activity. acs.org Within the SA series, compounds with EDGs showed higher IC₅₀ values (lower cytotoxicity) than the derivative with a bromine atom (an EWG). acs.org

Another significant EDG studied is the dimethylamino group (-N(CH₃)₂). A series of 2-(4-(dimethylamino)styryl)quinoline derivatives were synthesized and evaluated for their antitumor activity. nih.gov These studies collectively suggest that while EDGs can be readily incorporated into the this compound framework, they may lead to reduced cytotoxic potential compared to derivatives bearing EWGs. acs.org

Table 1: Impact of Electron-Donating Groups on this compound Derivatives : Note: Lower IC₅₀ value indicates higher cytotoxicity.

Compound Derivative Substituent (EDG) Key Research Finding Reference
S1A -SCH₃ (on styryl ring) Exhibited lower cytotoxicity against HeLa cells (IC₅₀: 4.69 µM) compared to the EWG derivative S3A (IC₅₀: 2.52 µM). acs.org
S2A -OCH₃ (on styryl ring) Showed lower cytotoxicity against HeLa cells (IC₅₀: 3.84 µM) compared to the EWG derivative S3A. acs.org
3a -N(CH₃)₂ (on styryl ring) Identified as a potent antitumor agent against HepG2 and HCT116 cancer cell lines (IC₅₀ ≈ 7.7–9.8 µg/ml). nih.gov
Heteroaryl Substitutions (e.g., Furan-2-yl, Pyridin-3-yl, 9-Anthryl)

Replacing the phenyl ring of the styryl group with a heteroaromatic system is a key strategy to modify the parent compound's biological and photophysical properties. The synthesis generally involves the condensation of an 8-substituted-2-methylquinoline with a heteroaryl aldehyde. researchgate.netresearchgate.net

Furan-2-yl Substitution: The substitution of the phenyl ring with a furan-2-yl group has been shown to dramatically alter the biological activity of the this compound scaffold. In one study, (E)-2-Styrylquinolin-8-ol was found to be inactive against a panel of three cancer cell lines. nih.govresearchgate.net However, replacing the phenyl ring with a 5-nitrofuran-2-yl group led to a significant enhancement in antiproliferative activity. nih.govresearchgate.net The resulting compound, (E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-ol, exhibited potent inhibitory effects against the growth of MCF-7 (Breast), LNCaP (Prostate), and PC3 (Prostate) cancer cells. nih.gov This highlights the profound impact that heteroaryl substitution, particularly when combined with a strong EWG like a nitro group, can have on the molecule's therapeutic potential.

Pyridin-3-yl Substitution: Derivatives incorporating a pyridin-3-yl moiety have been synthesized and studied for their spectral-luminescent properties. The condensation of 2-methylquinolines with pyridine-3-carboxaldehyde yields the corresponding 2-[(E)-2-(pyridin-3-yl)vinyl]quinolin-8-ol derivatives. researchgate.net These compounds have been found to exhibit blue-green luminescence, with emission maxima (λmax) observed in the range of 438–512 nm. researchgate.net The study also noted that alkylated derivatives, such as the methyl and benzyl (B1604629) ethers of 2-[(E)-2-(pyridin-3-yl)vinyl]quinolin-8-ol, possessed high quantum yields (φ = 0.16–0.41), indicating their potential for applications in materials science, such as in optoelectronic devices. researchgate.net

9-Anthryl Substitution: The introduction of a bulky, polycyclic aromatic group like anthracene (B1667546) has also been explored. 2-[2-(9-Anthryl)vinyl]quinolin-8-ol was synthesized via the condensation of 8-hydroxy-2-methylquinoline with 9-anthraldehyde (B167246) in acetic anhydride, as well as through the Wittig reaction. researchgate.netresearchgate.net The photophysical properties of this derivative were compared to its 8-methoxy analog. 2-[2-(9-Anthryl)vinyl]-8-methoxyquinoline showed a luminescence quantum yield (φ) of 0.25. researchgate.net This was considerably higher than that of its 8-hydroxy counterpart, 2-[2-(9-Anthryl)vinyl]quinolin-8-ol, which had a quantum yield of only 0.067. researchgate.net This difference suggests that the 8-hydroxy group may participate in non-radiative deactivation of the excited state, thus quenching the fluorescence. researchgate.netresearchgate.net

Table 2: Properties of Heteroaryl-Substituted this compound Derivatives

Compound Derivative Heteroaryl Group Key Research Finding Reference
(E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-ol 5-Nitro-furan-2-yl Showed significantly enhanced antiproliferative activity compared to the parent phenyl compound; most active in its series with IC₅₀ values of 0.35 and 0.14 µM against LNCaP and PC3 cells, respectively. nih.govresearchgate.net
2-[(E)-2-(Pyridin-3-yl)vinyl]quinolin-8-ol Pyridin-3-yl Exhibits blue-green luminescence (λmax = 438-512 nm). researchgate.net
2-[2-(9-Anthryl)vinyl]quinolin-8-ol 9-Anthryl Shows luminescence with a quantum yield (φ) of 0.067, which is considerably lower than its 8-methoxy analog (φ = 0.25). researchgate.net

Advanced Structural Characterization and Supramolecular Interactions

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of 2-styrylquinolin-8-ol and its derivatives. ontosight.aiacs.org Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry collectively provide a comprehensive picture of the compound's atomic connectivity and electronic environment. ontosight.aioup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Insights (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound.

In a study of (E)-2-(2-hydroxystyryl)quinolin-8-ol, the ¹H NMR spectrum in CDCl₃ showed distinct signals corresponding to the different protons in the molecule. researchgate.net The vinyl protons of the styryl group typically appear as doublets with a large coupling constant, confirming the E (trans) configuration. For instance, a doublet at 8.01 ppm with a coupling constant (J) of 16.4 Hz is characteristic of one of the vinyl protons. researchgate.net The aromatic protons of the quinoline (B57606) and styryl rings resonate in the range of 6.84 to 8.09 ppm. researchgate.net The hydroxyl proton often appears as a broad singlet. mdpi.com

The ¹³C NMR spectrum provides information about the carbon framework. For (E)-2-(2-hydroxystyryl)quinolin-8-ol, the carbon signals were observed at various chemical shifts, with the carbons of the aromatic rings appearing in the region of 110.1 to 154.0 ppm. researchgate.net

A series of (E)-2-styrylquinolin-8-ol derivatives also exhibited characteristic ¹H NMR peaks for the trans vinylene groups in the range of 7.09–8.37 ppm with J values of 15.08–16.45 ppm. acs.org The hydroxyl group protons appeared at a downfield region of 9.57–10.60 ppm. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
(E)-2-(2-hydroxystyryl)quinolin-8-ol CDCl₃ 8.09 (d, J=8.6 Hz, 1H), 8.01 (d, J=16.4 Hz, 1H), 7.66 (t, J=8.3 Hz, 2H), 7.43–7.37 (m, 2H), 7.28 (d, J=8.2 Hz, 1H), 7.23–7.18 (m, 1H), 7.16 (dd, J=1.1, 7.5 Hz, 1H), 6.99 (t, J=7.5 Hz, 1H), 6.84 (d, J=8.0 Hz, 1H) 154.0, 153.8, 152.0, 137.9, 136.3, 129.8, 129.0, 127.8, 127.4, 127.2, 126.6, 123.7, 121.2, 120.4, 117.7, 116.1, 110.1 researchgate.net
(E)-2-(4-Bromostyryl)-5-chloroquinolin-8-ol CDCl₃ 8.44 (d, 1H, J=8.8 Hz), 8.23 (s br, 1H, OH), 7.68 (d, 1H, J=8.8 Hz), 7.65 (d, 1H, J=16.4 Hz), 7.54 (d, 2H, J=8.8 Hz), 7.48 (d, 2H, J=8.4 Hz), 7.44 (d, 1H, J=8.4 Hz), 7.30 (d, 1H, J=16 Hz), 7.08 (d, 1H, J=8.0 Hz) Not Provided mdpi.com
(E)-2-(4-Benzyloxystyryl)-5-chloroquinolin-8-ol CDCl₃ 8.45 (d, 1H, J=8.8 Hz), 7.70 (d, 1H, J=15.6 Hz), 7.69 (d, 1H, J=8.8 Hz), 7.58 (d, 2H, J=8.8 Hz), 7.39-7.47 (m, 5H), 7.36 (tt, 1H, J=7.2, 2.4 Hz), 7.21 (d, 1H, J=16.4 Hz), 7.07 (d, 1H, J=8.4 Hz), 7.02 (d, 2H, J=8.4 Hz), 5.12 (s, 2H) Not Provided mdpi.com
(E)-2-(4-Hydroxystyryl)-7-amino-5-chloroquinolin-8-ol DMSO-d₆ 9.88 (s, 1H, OH), 9.11 (s, br, 1H, OH), 8.23 (d, 1H, J=8.4 Hz), 8.03 (d, 1H, J=16 Hz), 7.55 (d, 2H, J=8.4 Hz), 7.54 (d, 1H, J=8.4 Hz), 7.30 (d, 1H, J=16 Hz), 7.22 (s, 1H), 6.85 (d, 2H, J=8.4 Hz), 5.75 (s, br, 2H, NH₂) Not Provided mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify functional groups within the molecule. For instance, in a derivative, 2-[2-(9-anthryl)vinyl]quinolin-8-ol, characteristic IR absorption bands were observed at 1754, 1600, 1463, and 1376 cm⁻¹, corresponding to various vibrational modes of the molecule. researchgate.net The presence of a hydroxyl group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectra of bis(8-hydroxyquinoline) zinc derivatives with a styryl group show bands around 330 and 345 nm attributed to the π–π* transitions of the 8-hydroxyquinoline (B1678124) unit and a band at 370 nm corresponding to the π–π* transition of the styrylquinoline unit. semanticscholar.org The specific absorption maxima can be influenced by the solvent, a phenomenon known as solvatochromism. tubitak.gov.tr

Table 2: Spectroscopic Data for this compound and its Derivatives

Compound/Derivative IR (cm⁻¹) UV-Vis (λmax, nm) Reference
2-[2-(9-anthryl)vinyl]quinolin-8-ol acetate (B1210297) 1754, 1600, 1463, 1442, 1376, 1205, 1173, 1111, 1074 Not Provided researchgate.net
(E)-2-(4-Bromostyryl)-5-chloroquinolin-8-ol 3434, 1638, 1586, 1557, 1497, 1458, 1392, 1312, 1172 Not Provided mdpi.com
(E)-2-(4-Benzyloxystyryl)-5-chloroquinolin-8-ol 3370, 1622, 1601, 1508, 1456, 1307, 1237, 1169 Not Provided mdpi.com
(E)-2-(4-Hydroxystyryl)-7-amino-5-chloroquinolin-8-ol 3413, 3369, 1621, 1514, 1279, 1171 Not Provided mdpi.com
Bis(8-hydroxyquinoline) zinc with a styryl fragment Not Provided 318 (π–π), 330, 345 (π–π of 8-hydroxyquinoline), 370 (π–π* of styrylquinoline) semanticscholar.org

Mass Spectrometry for Molecular Identification

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for this purpose. For example, the ESI-MS spectrum of (E)-2-(4-bromostyryl)-5-chloroquinolin-8-ol showed a peak at m/z 359.6, corresponding to the protonated molecule [M+H]⁺. mdpi.com This technique confirms the successful synthesis and provides evidence for the proposed molecular formula. researchgate.net

X-ray Crystallography and Molecular Conformation

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline compounds like this compound. acs.org

Analysis of Molecular Geometry and Dihedral Angles between Aromatic Rings

X-ray crystallographic studies have revealed important details about the molecular geometry of this compound derivatives. acs.org In a study of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, the quinoline ring system and the benzene (B151609) ring were found to be inclined to one another by a dihedral angle of 29.22 (7)°. iucr.org This non-planar arrangement is a common feature in this class of compounds.

The planarity of the molecule can be significantly influenced by substituents. For example, a series of 8-hydroxy substituted derivatives exhibited a non-planar geometry with dihedral angles between the aromatic rings ranging from 5.75° to 59.3°. acs.org In contrast, related 8-nitro substituted derivatives showed a more planar geometry with smaller dihedral angles of 1.32–3.45°. acs.org The C=C bond length of the vinyl linker is typically around 1.32 Å, and the adjacent C-C single bonds are shorter than a standard single bond due to conjugation with the aromatic systems. iucr.org

Conformational Isomerism (E/Z Isomers)

The double bond in the styryl linker allows for the existence of E (trans) and Z (cis) conformational isomers. The E isomer is generally more thermodynamically stable and is the predominantly formed product in many synthetic procedures, such as the Perkin condensation. mdpi.comsemanticscholar.orgsioc-journal.cn The E conformation is characterized by a large coupling constant (around 16 Hz) between the vinylic protons in the ¹H NMR spectrum. researchgate.netmdpi.com X-ray crystallographic analyses of several derivatives have exclusively shown the E conformation in the solid state. iucr.org The photochemical properties of 2-styrylquinoline (B1231325) and its derivatives indicate that photoisomerization between the E and Z forms can occur. mdpi.com

Supramolecular Architectures and Intermolecular Interactions

The molecular structure of this compound (2S-8HQ) and its derivatives facilitates a variety of non-covalent interactions that are fundamental to the formation of complex supramolecular assemblies. acs.orgnih.gov The presence of hydrogen bond donors (the phenolic -OH group) and acceptors (the quinoline nitrogen and phenolic oxygen), along with extensive aromatic systems, allows for a rich interplay of forces. acs.orgnih.gov These weak bonding interactions, including hydrogen bonds and aromatic stacking, dictate the molecular packing in the crystalline state, leading to the formation of intricate and fascinating supramolecular architectures like helices and polymeric chains. acs.orgnih.gov Crystallographic and Hirshfeld surface analyses of 2S-8HQ derivatives have confirmed the significant role of these interactions in building higher-order structures. nih.govresearchgate.net The nature and arrangement of these architectures can be finely tuned by modifying the substituents on either the quinoline or the styryl rings, highlighting the compound's versatility in crystal engineering. acs.orgnih.gov

Hydrogen bonds are pivotal in directing the assembly of this compound derivatives into predictable patterns. nih.gov The interplay between strong O–H···O and O–H···N bonds and weaker C–H···O interactions creates robust networks that define the crystal lattice. nih.govresearchgate.net

The quinoline nitrogen atom also participates in hydrogen bonding, particularly O–H···N interactions, which further stabilize the molecular packing. nih.gov In some cases, solvent molecules like water can be incorporated into the crystal lattice, forming hydrogen bonds with both the hydroxyl group and the quinoline nitrogen. acs.org

Beyond these classical hydrogen bonds, weaker C–H···O interactions are also structurally significant. rsc.org These interactions, involving hydrogen atoms from the aromatic rings and oxygen atoms from neighboring molecules, contribute to the cohesion and stability of the resulting three-dimensional structures. rsc.org The collective effect of these varied hydrogen bonds leads to the formation of architectures ranging from simple chains to complex 3D networks. acs.orgrsc.org

Hydrogen Bond TypeDonorAcceptorStructural RoleSource
O–H···OPhenolic -OHPhenolic OxygenConnects helical chains, forms dimers and networks. acs.orgnih.gov acs.orgnih.govrsc.org
O–H···NPhenolic -OHQuinoline NitrogenStabilizes crystal packing, links molecules into networks. acs.orgnih.gov acs.orgnih.gov
C–H···OAromatic C-HPhenolic or Substituent OxygenProvides additional stability to the supramolecular assembly. acs.orgrsc.org acs.orgrsc.org

Aromatic stacking interactions are a defining feature of the supramolecular chemistry of this compound and its analogues. acs.org These non-covalent interactions, which include π–π stacking and C–H···π interactions, arise from the attraction between the electron-rich π-systems of the quinoline and styryl rings. acs.orgwikipedia.org Hirshfeld surface analyses have been used to confirm the existence of strong π–π stacking in the crystal lattice of these compounds. nih.gov

The nature of substituents on the styryl ring has been shown to significantly affect the presence and geometry of these stacking interactions. acs.org For example, some derivatives exhibit pronounced π–π stacking that organizes the molecules into infinite chains, while others with different substituents show no such interactions. acs.org

In specific derivatives, π–π stacking interactions occur in a "head-to-tail" fashion, leading to the formation of π-stacked dimers. acs.org These dimers can then serve as building blocks, undergoing further stacking to create infinite chains in an offset or stepped arrangement. acs.org The centroid-to-centroid distances between interacting rings are a key parameter for quantifying these interactions. In one reported derivative, the distance between stacked styryl rings was 3.872 Å, while the distance between quinolyl rings was 3.742 Å. acs.org In a related series of bis-8-hydroxyquinoline compounds, strong face-to-face π–π stacking interactions were observed with inter-planar distances ranging from 3.491 to 3.5262 Å and slippage angles between 18.8° and 20.4°. rsc.org

In addition to π–π interactions, C–H···π interactions also contribute to the stability of the supramolecular structures of 2S-8HQ ligands. acs.orgnih.gov These involve a C-H bond pointing towards the face of an aromatic ring, adding to the network of weak forces that govern the crystal packing. acs.orgnih.gov

Interaction TypeInteracting MoietiesObserved Distances / AnglesResulting StructureSource
π–π StackingStyryl ↔ Styryl RingsCentroid-to-centroid: 3.872 ÅInfinite chains, dimers. acs.org acs.org
π–π StackingQuinoline ↔ Quinoline RingsCentroid-to-centroid: 3.742 ÅInfinite chains, supports helical arrangements. acs.orgnih.gov acs.orgnih.gov
Face-to-face π–π StackingAromatic RingsInter-planar: 3.491–3.5262 Å; Slippage angle: 18.8–20.4°Infinite chain-like arrangements. rsc.org rsc.org
C–H···πC-H Bond ↔ Aromatic Ring FaceNot specifiedContributes to overall structural stability. acs.org acs.org
Data from closely related 2,2′-(arylenedivinylene)bis-8-hydroxyquinolines.

The combination of hydrogen bonding and aromatic stacking interactions drives the assembly of this compound derivatives into remarkable higher-order structures, including helical and polymeric architectures. acs.orgnih.gov The formation of such organized assemblies is of significant interest in supramolecular chemistry due to their relevance in materials science and biological systems. acs.orgmdpi.com

In the crystal lattice of specific 8-hydroxy-substituted derivatives, molecules self-assemble into hydrogen-bonded triple helices. acs.orgnih.gov In a particularly noteworthy arrangement, three supramolecular helices are organized concentrically. acs.org These helical chains are interconnected through O–H···O hydrogen bonds. acs.orgnih.gov

Furthermore, these crystal lattices can contain pairs of both left- and right-handed triple-helical chains. acs.orgnih.gov These opposite-handed helices have been observed to pack in a rare and efficient "ridges-in-groves" fashion, which facilitates tighter packing and maximizes intermolecular contacts within the crystal. acs.org This type of ordered helical packing is crucial for creating well-defined, robust supramolecular materials. acs.org

In addition to helices, these compounds can form one-dimensional (1D) polymeric structures. nih.gov Aromatic π–π stacking interactions can lead to the formation of infinite chains, which are then arranged in a zig-zag fashion within the crystal lattice. acs.org These chains can be further interlinked by hydrogen bonds to form complex 3D network structures. acs.org The ability to form these diverse and controlled architectures underscores the potential of this compound as a versatile building block for supramolecular chemistry. acs.orgnih.gov

Optoelectronic and Photophysical Properties of 2 Styrylquinolin 8 Ol and Its Derivatives

Luminescence Characteristics

The luminescence of 2-styrylquinolin-8-ol and its derivatives is a key area of investigation, with properties that can be influenced by molecular structure and the surrounding environment. These compounds are known for their potential in various light-emitting applications. nih.gov

The photoluminescence (PL) quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com For this compound derivatives, these properties are highly dependent on the specific substituents attached to the core structure.

For instance, studies on bis(8-hydroxyquinoline) zinc (Znq₂) complexes incorporating a styryl group (ZnStq) have shown strong electroluminescence. nih.gov Thin films of these complexes dispersed in a poly(N-vinylcarbazole) matrix (PVK) exhibit main photoluminescence emission bands between 565 and 571 nm. nih.govmdpi.com A specific derivative, 2-[2-(9-anthryl)vinyl]quinolin-8-ol, was found to have a luminescence quantum yield (φ) of 0.067. researchgate.net In contrast, its 8-methoxy analog showed a significantly higher quantum yield of 0.25. researchgate.net Another study reported a quantum yield of up to 0.079 for a novel styrylquinoline with a benzylidene imine moiety. researchgate.net The aluminum complexes of 4-(2-arylvinyl)-8-hydroxyquinolines have also been studied, with one derivative featuring a 2,4,6-trimethoxystyryl substituent displaying a high relative PL quantum yield of 0.171. researchgate.net

Table 1: Photoluminescence (PL) and Electroluminescence (EL) Data for this compound Derivatives

Compound/Complex Emission Maxima (nm) Quantum Yield (Φ) Notes
ZnStq_H:PVK 590 (EL), 569 (PL) - Electroluminescence (EL) and Photoluminescence (PL) in a poly(N-vinylcarbazole) matrix. nih.govmdpi.com
ZnStq_Cl:PVK 587 (EL), 565 (PL) - EL and PL in a PVK matrix. nih.govmdpi.com
ZnStq_OCH₃:PVK 578 (EL) - EL in a PVK matrix. nih.govmdpi.com
2-[2-(9-Anthryl)vinyl]quinolin-8-ol - 0.067 - researchgate.net
2-[2-(9-Anthryl)vinyl]-8-methoxyquinoline - 0.25 Methoxy (B1213986) analog of the 8-hydroxy compound. researchgate.net

The luminescence properties of this compound can be precisely adjusted by introducing different functional groups (substituents) onto the styryl or quinoline (B57606) rings. acs.org This tunability stems from the electronic effects of the substituents, which can alter the energy levels of the molecule's frontier orbitals. researchgate.net

Introducing substituents can shift the emission wavelength, allowing for the generation of colors ranging from blue to green, yellow, or orange. researchgate.net For example, in zinc complexes (ZnStq_R), an electron-donating group like methoxy (-OCH₃) can narrow the bandgap and shift the emission, while an electron-withdrawing group like chlorine (-Cl) can widen it. nih.govresearchgate.net This is demonstrated in OLEDs where ZnStq_H, ZnStq_Cl, and ZnStq_OCH₃ derivatives emit at 590 nm, 587 nm, and 578 nm, respectively. nih.govmdpi.com The photochemical properties, such as the quantum yield of photoisomerization, are also influenced by substituents in the styryl group. nih.govmdpi.comresearchgate.net The rotation and isomerization of aryl groups within these π-conjugated systems have a significant impact on their electronic and optical properties by modifying the efficiency of π-conjugation. researchgate.net

Certain derivatives of this compound can undergo a process known as Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net This photochemical reaction involves the transfer of a proton within the same molecule after it has been excited by light. tubitak.gov.tr For ESIPT to occur, the molecule must contain both a proton donor group (like a hydroxyl, -OH) and a proton acceptor group (like a nitrogen atom) in close proximity. tubitak.gov.tr

In (E)-2-(2-hydroxystyryl)quinolin-8-ol (HSQ), the process involves the proton from the 8-hydroxyl group transferring to the quinoline's nitrogen atom. researchgate.net This is facilitated by an intramolecular hydrogen bond (O–H···N) that exists in the ground state. researchgate.net Following light absorption, the molecule reaches an excited state (enol form), and the proton transfer occurs, creating an excited phototautomer (keto form). researchgate.nettubitak.gov.tr This tautomer then relaxes to its ground state by emitting a photon, a process known as keto emission, which occurs at a longer wavelength (lower energy) than the normal emission. tubitak.gov.tr This entire four-stage cycle (excitation, proton transfer, emission, reverse proton transfer) results in a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.nettubitak.gov.tr The potential energy surface of the molecule dictates the favorability and barrier of this proton transfer process. researchgate.net

Solvatochromism and Environmental Sensitivity

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—when dissolved in different solvents. This phenomenon reveals information about the interaction between the solute molecule and the solvent, particularly concerning solvent polarity. aarhat.com

The electronic transitions (such as n→π* and π→π*) of this compound are sensitive to the polarity of the solvent environment. researchgate.net This sensitivity arises because the distribution of electron density in the molecule changes upon excitation, altering its dipole moment. shivajicollege.ac.in Polar solvents will interact more strongly with a more polar state, thus lowering its energy. shivajicollege.ac.insemanticscholar.org

For (E)-2-(2-hydroxystyryl)quinolin-8-ol, studies in various solvents show a noticeable shift in absorption and fluorescence spectra, indicating solvatochromic behavior. researchgate.net Generally, for π→π* transitions, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. shivajicollege.ac.in Conversely, for n→π* transitions, a hypsochromic shift (a shift to shorter wavelengths) is often observed with increasing solvent polarity. iosrjournals.org The specific interactions, including hydrogen bonding between the solute and protic solvents, also play a crucial role in these spectral shifts. iosrjournals.org

The dipole moment, a measure of charge separation within a molecule, is a fundamental property that changes upon electronic excitation. ijera.com The difference between the ground-state dipole moment (μg) and the excited-state dipole moment (μe) can be estimated using solvatochromic shift methods, which analyze the correlation between spectral shifts and solvent polarity functions (like the Lippert-Mataga and Bilot-Kawski equations). researchgate.netaarhat.com

Table 2: Dipole Moments of this compound Derivative

Compound Ground State Dipole Moment (μg, Debye) Excited State Dipole Moment (μe, Debye) Method of Determination

The range for the excited state dipole moment reflects values calculated using different theoretical models.

Table 3: List of Mentioned Chemical Compounds

Abbreviation / Number Full Chemical Name
This compound (E)-2-(2-phenylethenyl)quinolin-8-ol
HSQ (E)-2-(2-hydroxystyryl)quinolin-8-ol
Znq₂ bis(8-hydroxyquinoline) zinc
ZnStq bis(8-hydroxyquinoline) zinc with a styryl group
ZnStq_H bis(2-styrylquinolin-8-olato)zinc
ZnStq_Cl bis(2-(4-chlorostyryl)quinolin-8-olato)zinc
ZnStq_OCH₃ bis(2-(4-methoxystyryl)quinolin-8-olato)zinc
PVK poly(N-vinylcarbazole)
AlQ₃ tris(8-hydroxyquinolinato)aluminium
2-[2-(9-Anthryl)vinyl]quinolin-8-ol 2-[2-(9-Anthryl)vinyl]quinolin-8-ol
2-[2-(9-Anthryl)vinyl]-8-methoxyquinoline 2-[2-(9-Anthryl)vinyl]-8-methoxyquinoline

Electroluminescence (EL) Applications and Performance of this compound and Its Derivatives

The unique molecular structure of this compound, which combines the electron-deficient quinoline ring with an electron-rich styryl group, gives rise to intriguing optoelectronic properties that make it and its derivatives promising candidates for applications in electroluminescent devices. acs.org These compounds have been explored as active materials in Organic Light-Emitting Diodes (OLEDs), demonstrating the potential for bright and efficient light emission. acs.orgiupac.org

Integration in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound, particularly its metal complexes, have been successfully integrated into OLEDs as emissive layers. A notable example is the use of bis(2-styrylquinolin-8-olato)zinc (Zn(SQ)2) and its substituted analogues. In one study, OLEDs were fabricated using bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq) dispersed in a poly(N-vinylcarbazole) (PVK) matrix as the active layer. researchgate.netmdpi.com These devices, prepared via a cost-effective spin-coating method, exhibited strong yellow electroluminescence. mdpi.comresearchgate.net

The introduction of substituents onto the styryl moiety of the this compound ligand allows for the fine-tuning of the electroluminescent properties of the resulting OLEDs. For instance, devices incorporating ZnStq derivatives with hydrogen (H), chlorine (Cl), and methoxy (OCH3) groups on the styryl ring have been fabricated and their performance evaluated. researchgate.netmdpi.com The OLED with the methoxy-substituted derivative, in particular, showed promising characteristics for display applications, including a narrow electroluminescence spectrum, which is indicative of high color purity. researchgate.netmdpi.comresearchgate.net

The performance metrics of these OLEDs are summarized in the table below, highlighting the influence of the substituent on the device characteristics.

These findings underscore the potential of this compound derivatives in the development of efficient and color-tunable OLEDs. The ability to modify their properties through synthetic chemistry makes them a versatile class of materials for optoelectronic applications. acs.org

Charge Carrier Transport and Recombination Mechanisms

The performance of OLEDs is intrinsically linked to the efficiency of charge carrier transport and recombination within the organic layers. In materials based on 8-hydroxyquinoline (B1678124) and its derivatives, charge transport is generally understood to be a hopping process between localized states rather than band-like transport. The introduction of a styryl group at the 2-position of the 8-hydroxyquinoline core can enhance the electron mobility of the molecule due to the extended π-conjugation. acs.org

In OLEDs utilizing this compound derivatives, the charge transport and recombination processes are crucial for electroluminescence. The use of carbazole-substituted 8-hydroxyquinoline zinc complexes, for example, has been shown to facilitate the recombination of charge carriers, which is beneficial for improving the electroluminescent properties of the device. mdpi.com This is attributed to the combined hole-transporting nature of the carbazole (B46965) moiety and the electron-transporting character of the substituted 8-hydroxyquinoline ligand. mdpi.com

Influence of Styryl Group on Photoisomerization Quantum Yield

The styryl group in this compound and its derivatives introduces the possibility of photoisomerization, a process where the molecule can switch between its trans and cis isomeric forms upon absorption of light. researchgate.netnih.gov This property is of significant interest for applications such as photoswitches and optical data storage. The efficiency of this photoisomerization is quantified by the photoisomerization quantum yield (Φ), which is the number of molecules that isomerize per photon absorbed.

Research has shown that the substituents on the styryl moiety have a pronounced effect on the photoisomerization quantum yield of 2-styrylquinoline (B1231325) derivatives. researchgate.netresearchgate.net Specifically, the introduction of electron-donor substituents into the styryl part of the molecule has been found to increase the quantum yield of the trans-cis photoisomerization. researchgate.net This is attributed to the stabilization of the intermediate zwitterionic perpendicular conformer that is formed during the isomerization process. researchgate.net

The rotation and isomerization of the aryl groups within the π-conjugated system, which includes the vinyl unit of the styryl group, have a significant impact on the electronic and optical properties of these molecules. researchgate.net This, in turn, can influence the efficiency of π-conjugation and affect processes such as charge transfer and light emission. researchgate.net While photoisomerization can be a desirable property for certain applications, in the context of OLEDs, a stable molecular conformation is generally preferred to ensure consistent and long-lasting device performance. nih.gov Therefore, understanding and controlling the photoisomerization behavior through synthetic modification of the styryl group is crucial for optimizing these materials for specific optoelectronic applications.

Coordination Chemistry and Metal Complexation of 2 Styrylquinolin 8 Ol

Chelation Behavior of the 8-Hydroxyquinoline (B1678124) Moiety as a Ligand

The 8-hydroxyquinoline (8-HQ) framework, a core component of 2-styrylquinolin-8-ol, is a privileged structure in coordination chemistry. nih.gov The defining feature of 8-HQ and its derivatives is the spatial arrangement of the hydroxyl group at the C-8 position and the nitrogen atom within the quinoline (B57606) ring. mdpi.comscispace.com This proximity makes 8-hydroxyquinoline an exceptional monoprotic bidentate chelating agent. mdpi.comresearchgate.net Upon deprotonation of the hydroxyl group, the resulting phenolate (B1203915) oxygen and the pyridine (B92270) nitrogen atom act as a pincer, forming stable five-membered chelate rings with a diverse range of metal ions. scispace.comrroij.com

8-Hydroxyquinoline is the only one of the seven monohydroxyquinoline isomers capable of forming such chelate complexes with divalent metal ions. nih.gov This chelating ability is the foundation for many of its applications, from analytical chemistry to materials science. nih.govscispace.com The resulting metal complexes often exhibit enhanced stability and unique photophysical properties compared to the free ligand. scispace.comresearchgate.net The weak fluorescence of 8-hydroxyquinoline itself is often greatly intensified upon complexation with metal ions, a phenomenon attributed to increased molecular rigidity. scispace.comrroij.com

The introduction of a styryl group at the C-2 position, creating this compound, modifies the electronic properties of the ligand but preserves the fundamental bidentate N,O-coordination site. researchgate.net These 2-substituted derivatives are known to act as versatile ligands, forming stable complexes with numerous transition metals and main group elements, including Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺, and Al³⁺. mdpi.comacs.org The styryl substituent can also influence the supramolecular architecture of the resulting complexes through various weak bonding interactions, such as π–π stacking. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

Zinc(II) Complexes and Derivatives (e.g., Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq))

Zinc(II) complexes of this compound and its derivatives have been extensively studied, particularly for their applications in organic light-emitting diodes (OLEDs). nih.govmdpi.com A common synthetic route involves the reaction of a 2-(styryl)quinolin-8-ol derivative with zinc(II) acetate (B1210297). mdpi.com For instance, bis(2-(2-phenylethenyl)quinolin-8-ol)zinc(II), often abbreviated as ZnStq, was synthesized by adding an aqueous solution of zinc(II) acetate to a solution of 2-(2-phenylethenyl)quinolin-8-ol in dimethylformamide (DMF). mdpi.com The mixture is heated and stirred, leading to the precipitation of the complex upon cooling and addition to an ice-water mixture. mdpi.com This general method has been used to create a series of derivatives with different substituents on the styryl ring (e.g., -H, -Cl, -OCH₃). nih.govmdpi.com

These complexes are typically characterized by elemental analysis, melting point determination, and various spectroscopic techniques. mdpi.comresearchgate.net For example, the synthesis of ZnStq_H yielded a yellow solid with a melting point of 248 °C. mdpi.com Beyond simple monomeric structures, more complex zinc(II) compounds based on 2-substituted 8-hydroxyquinolines have been reported, including trimeric and tetrameric structures, which were characterized by single-crystal X-ray diffraction. acs.org

Complex Precursors Synthesis Conditions Yield Melting Point (°C) Reference
ZnStq_H2-(2-phenylethenyl)quinolin-8-ol, Zinc(II) acetateDMF/Water, ~100 °C, 3h50%248 mdpi.com
[Zn(L1)2]Cyano-modified 2-substituted 8-hydroxyquinoline (HL1), Zn(NO₃)₂Solvothermal-- acs.org
[Zn3(L2)6]Cyano-modified 2-substituted 8-hydroxyquinoline (HL2), Zn(OAc)₂Solvothermal-- acs.org

Copper(II) and Nickel(II) Complexes

Copper(II) and Nickel(II) also form stable complexes with 8-hydroxyquinoline-based ligands. xray.cz Syntheses often result in complexes with a 2:1 ligand-to-metal ratio, forming neutral compounds like [M(L)₂]. xray.cz For example, the complex [Ni(CQ)₂], where CQ is the related 5-chloro-7-iodo-quinolin-8-ol, was prepared and found to be a molecular compound with a square planar geometry. xray.cz The synthesis of such complexes highlights the general ability of the 8-hydroxyquinolinate scaffold to coordinate with these M(II) ions. xray.czpjmhsonline.com While detailed synthetic procedures for the specific this compound ligand with Cu(II) and Ni(II) are less commonly reported in the provided sources, the formation of such complexes is known. The characterization of these complexes involves techniques like FT-IR, powder X-ray diffraction, and for copper(II) complexes, electron paramagnetic resonance (EPR) spectroscopy. science.gov

Ruthenium(II), Iron(III), and Cadmium(II) Coordination Compounds

A variety of other transition metals readily coordinate with this compound and its analogs.

Ruthenium(II) Complexes: Half-sandwich ruthenium(II) complexes have been synthesized using 8-hydroxyquinoline derivatives. github.io A notable synthesis involved the reaction of 8-hydroxyquinoline-2-carbaldehyde with the ruthenium precursor [Ru(p-cymene)(μ-Cl)Cl]₂. github.io The resulting aldehyde-functionalized complex serves as a versatile platform for postsynthetic modification, such as a Wittig reaction, to introduce the styryl group, yielding the final 2-styryl-8-hydroxyquinoline ruthenium complex. github.io These compounds are characterized by FTIR, NMR spectroscopy, and mass spectrometry. github.io

Iron(III) Complexes: The synthesis of homoleptic iron(III) complexes typically involves the in situ deprotonation of the ligand's phenolic hydroxyl group with a strong base, followed by the addition of an iron(III) salt like FeCl₃·6H₂O in a methanolic solution. mdpi.com This method efficiently yields neutral tris-ligand complexes, [Fe(L)₃]. mdpi.com The complexation of iron(III) with 8-hydroxyquinoline derivatives has been characterized using UV-vis spectroscopy and density-functional theory (DFT) calculations, which confirm the formation of high-spin complexes. nih.gov

Cadmium(II) Complexes: Cadmium(II) complexes with 2-substituted 8-hydroxyquinoline ligands have been synthesized via solvothermal reactions between the ligand and cadmium salts like Cd(NO₃)₂. acs.org This approach has led to the formation of polynuclear structures, such as a tetrameric Cd(II) complex, [Cd₄(L₂)₈], which was characterized by single-crystal X-ray diffraction. acs.org

Metal Ion Precursors Complex Type/Formula Characterization Methods Reference
Ruthenium(II)8-hydroxyquinoline-2-carbaldehyde, [Ru(p-cymene)(μ-Cl)Cl]₂Half-sandwich complexFTIR, NMR, Mass Spectrometry github.io
Iron(III)Substituted 8-HQ, FeCl₃·6H₂O, Base[Fe(L)₃]UV-vis, IR, X-ray Crystallography mdpi.comnih.gov
Cadmium(II)Cyano-modified 2-substituted 8-HQ, Cd(NO₃)₂Tetrameric, [Cd₄(L₂)₈]Single-crystal X-ray diffraction acs.org

Other Transition Metal and Main Group Complexes

The chelating ability of the 8-hydroxyquinoline moiety extends to a broad spectrum of other metals. mdpi.comscispace.com Palladium(II) complexes have been prepared, for instance, by reacting 8-hydroxyquinoline derivatives with Pd(II) precursors, resulting in square-planar complexes. xray.cznih.gov Other reported examples include complexes with zirconium(IV), oxorhenium(V), and main group metals like gallium(III) and aluminum(III). researchgate.netrroij.comresearchgate.netdntb.gov.ua The general synthetic principle remains consistent: the reaction of the ligand with a metal salt under conditions that favor complexation. researchgate.net

Structural Elucidation of Metal-Ligand Interactions

For complexes of this compound and its derivatives, X-ray diffraction studies have revealed a variety of structural motifs.

Zinc(II) and Cadmium(II) Complexes: Structural analyses have shown that these metals can form not only simple monomeric complexes like [Zn(L)₂] but also more elaborate multinuclear structures. acs.org For example, trimeric zinc [Zn₃(L)₆] and tetrameric cadmium [Cd₄(L)₈] complexes have been identified, where the ligands bridge multiple metal centers. acs.org These studies also highlight the role of noncovalent interactions, such as aromatic π–π stacking and C–H···N hydrogen bonds, in assembling larger supramolecular architectures. acs.org

Nickel(II) and Palladium(II) Complexes: X-ray structural analysis of [Ni(CQ)₂] and isostructural Pd(II) complexes shows the central metal atom in a square planar geometry. xray.cz The two bidentate 8-hydroxyquinolinate ligands are arranged in a trans configuration. xray.cz

Iron(III) Complexes: Single-crystal X-ray crystallography of iron(III) complexes with similar ligands confirms a six-coordinated FeO₆ sphere, adopting a distorted octahedral geometry. mdpi.com

Spectroscopic methods provide complementary structural information.

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand within the complex and to probe the complex's structure in solution. github.ioijcce.ac.ir

FTIR Spectroscopy: Infrared spectroscopy is valuable for observing the coordination of the ligand to the metal. A shift in the C=N stretching frequency and the disappearance or shift of the O-H vibrational band are indicative of the N,O-chelation. github.io

UV-Vis Spectroscopy: Changes in the electronic absorption spectra upon addition of a metal ion to the ligand solution are used to study complex formation and stoichiometry. mdpi.comnih.gov

Binding Modes and Stoichiometries

This compound and its derivatives typically act as monoprotic bidentate ligands, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. mdpi.comscirp.org This chelation results in the formation of a stable five-membered ring with the metal center.

The stoichiometry of the resulting metal complexes can vary depending on the metal ion, its oxidation state, and the reaction conditions. Commonly observed stoichiometries are 1:1 and 1:2 (metal:ligand). scirp.orgmdpi.com For instance, in many complexes, two deprotonated this compound ligands coordinate to a single metal(II) ion, forming a neutral complex with the general formula M(SQ)₂, where 'SQ' represents the deprotonated this compound ligand. scirp.orgscirp.org

In some cases, other ligands, such as water or acetate, can also coordinate to the metal center, leading to different stoichiometries and coordination geometries. For example, a 1:1 zinc complex with acetate, [Zn(L)(acetate)] (where L is the deprotonated Schiff base ligand derived from 2-carbaldehyde-8-hydroxyquinoline), has been reported. mdpi.com The formation of multinuclear complexes, including binuclear and tetranuclear structures, has also been observed with related 8-hydroxyquinoline derivatives, where ligands can bridge multiple metal centers. mdpi.com

The following table summarizes common binding modes and stoichiometries of metal complexes with 8-hydroxyquinoline derivatives, which are analogous to this compound.

Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination GeometryReference(s)
Zn(II)1:2, 1:1Tetrahedral, Octahedral mdpi.commdpi.com
Cu(II)1:2Square Planar scirp.orgscirp.org
Ni(II)1:2Octahedral scirp.orgscirp.org
Co(II)1:2Octahedral scirp.org
Pd(II)1:2Planar sci-hub.st
Fe(III)1:2Octahedral mdpi.com

Crystal Structures of Coordination Polymers

The ability of this compound and its derivatives to act as bridging ligands can lead to the formation of coordination polymers. acs.org These are extended structures where metal ions are linked by the organic ligands to form one-, two-, or three-dimensional networks. nih.govresearchgate.net The self-assembly process that forms these polymers is influenced by factors such as the coordination preferences of the metal ion, the geometry of the ligand, and various non-covalent interactions like hydrogen bonding and π–π stacking. nih.gov

In coordination polymers involving 8-hydroxyquinoline derivatives, the ligands can bridge metal centers in various ways. For example, in some structures, the oxygen atom of the hydroxyl group can bridge two metal ions. The styryl group can also participate in π–π stacking interactions, further stabilizing the polymeric structure. acs.org

The resulting crystal structures can exhibit diverse topologies. For instance, one-dimensional chains, two-dimensional sheets, and complex three-dimensional frameworks have been reported for coordination polymers based on related ligands. mdpi.comrsc.org The specific architecture is highly dependent on the synthetic conditions and the choice of metal and ligand. nih.gov For example, the use of auxiliary ligands in conjunction with the primary quinoline-based ligand can significantly influence the final structure. rsc.org

Functional Attributes of Metal Complexes

The complexation of this compound with metal ions often leads to new or enhanced functional properties, including notable changes in luminescence and the emergence of catalytic activity.

Luminescent Properties of Metal Chelates

8-Hydroxyquinoline and its derivatives are known to form highly luminescent metal complexes. researchgate.net The introduction of a styryl group into the 8-hydroxyquinoline framework can further enhance these properties. researchgate.net Metal chelation often leads to a significant increase in the fluorescence quantum yield compared to the free ligand. This is attributed to the rigidification of the ligand structure upon coordination, which reduces non-radiative decay pathways.

Complexes of this compound derivatives with metal ions such as zinc(II) and aluminum(III) are of particular interest for their potential applications in organic light-emitting diodes (OLEDs). mdpi.com For example, bis(8-hydroxyquinoline) zinc (Znq₂) and its derivatives are known for their high electroluminescence quantum yield and good thermal stability. mdpi.com The emission color of these complexes can be tuned by modifying the substituents on the styryl or quinoline rings. acs.org

The luminescent properties are sensitive to the coordinated metal ion. For instance, while zinc(II) and aluminum(III) complexes are often highly fluorescent, complexes with transition metals containing partially filled d-orbitals, such as copper(II) and nickel(II), may exhibit weaker or quenched luminescence due to alternative de-excitation pathways.

The following table provides examples of the luminescent properties of metal chelates of 8-hydroxyquinoline derivatives.

Metal IonComplex TypeEmission ColorPotential ApplicationReference(s)
Al(III)Alq₃GreenOLEDs mdpi.com
Zn(II)Znq₂GreenOLEDs mdpi.com
Zn(II)Coordination PolymerRedSolid-state lighting nih.gov
Cd(II)Coordination Polymer-Ionic and biological probes science.gov

Catalytic Roles of Metal-2-Styrylquinolin-8-ol Complexes

While the primary focus of research on this compound complexes has been on their luminescent and biological properties, metal complexes of related Schiff bases and 8-hydroxyquinoline derivatives have demonstrated significant catalytic activity in various organic transformations. nih.govsamipubco.com These complexes can act as catalysts for reactions such as oxidation, reduction, and carbon-carbon cross-coupling reactions. nih.gov

The catalytic activity stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction. The ligand framework plays a crucial role in stabilizing the catalytically active metal species and can influence the selectivity of the reaction. For instance, Schiff base complexes of transition metals have been successfully employed as catalysts for the oxidation of organic compounds and in various cross-coupling reactions. nih.gov

Although specific examples of this compound complexes being used as catalysts are not extensively documented in the provided search results, the structural similarities to other catalytically active quinoline and Schiff base complexes suggest their potential in this area. nih.govsamipubco.com The presence of a tunable electronic and steric environment around the metal center, which can be modified by changing substituents on the styryl or quinoline rings, makes them promising candidates for the development of new catalysts.

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar

Antiviral Activity Mechanisms

The antiviral properties of styrylquinoline derivatives are largely attributed to their ability to interfere with key viral enzymes and processes essential for viral replication.

Styrylquinoline (SQ) derivatives have been identified as potent inhibitors of HIV-1 integrase (IN), a critical enzyme for the replication of the virus. researchgate.netresearchgate.net These compounds effectively block the 3'-processing activity of the integrase, with IC50 values ranging from 0.5 to 5 microM. nih.gov The mechanism of this inhibition is competitive, with the SQ derivatives preventing the recognition of viral DNA by the integrase. nih.gov Studies have shown that novel styrylquinoline derivatives can exhibit high potency against integrase in both 3'-processing and strand transfer assays. nih.gov

In the context of the Dengue virus (DENV), while direct studies on 2-styrylquinolin-8-ol are less specific, the broader class of quinoline (B57606) derivatives has shown promise. nih.gov Research has demonstrated the antiviral activity of certain quinoline derivatives against Dengue virus serotype 2 in vitro. nih.gov The general mechanism for many antiviral compounds against DENV involves targeting various stages of the viral lifecycle, such as inhibiting viral entry, replication, or the function of viral proteins like the NS3 protease/helicase and the NS5 RNA-dependent RNA polymerase. hksmp.commdpi.com Some phenolic compounds, a broad category that includes hydroxylated quinolines, have been shown to act directly on the viral particle at the initial stages of infection. mdpi.com

The inhibitory action of styrylquinoline derivatives against HIV integrase is based on their interaction with the enzyme's active site. nih.gov Computational docking and molecular dynamics studies suggest a competitive inhibition mechanism where the styrylquinoline molecule binds to the integrase, thereby preventing the binding of the viral DNA. nih.gov This interaction effectively halts the subsequent 3'-processing and strand transfer reactions necessary for integrating the viral genome into the host cell's DNA. nih.gov It has been proposed that there are two distinct inhibitor-binding modes: one that prevents viral DNA binding and another that prevents target DNA binding. Styrylquinoline derivatives show a higher affinity for the former. nih.gov

For Dengue virus, the molecular targets for quinoline-based compounds can include viral proteins essential for replication. hksmp.com For instance, inhibitors can target the NS3 protease, which is vital for processing the viral polyprotein, or the NS5 RNA-dependent RNA polymerase, which is crucial for replicating the viral RNA genome. hksmp.com The interaction of these inhibitors with their targets disrupts the viral replication cycle.

Mechanistic Studies of Anticancer Activity

The anticancer effects of 2-styrylquinoline (B1231325) derivatives are multifaceted, involving the induction of cell cycle arrest, generation of reactive oxygen species, and interaction with DNA. nih.gov

Several studies have indicated that styrylquinoline derivatives can induce cell cycle arrest in cancer cells, contributing to their anticancer activity. nih.govresearchgate.net Research has shown that some of the most active styrylquinoline derivatives can block the cell cycle at the S-phase in human colorectal carcinoma and glioblastoma cell lines. researchgate.net This S-phase arrest is a key mechanism leading to the inhibition of cancer cell proliferation. Other related quinoline derivatives have been found to cause cell cycle arrest at the G2/M phase. nih.gov The induction of cell cycle arrest by these compounds can be p53-independent, meaning they are effective even in cancer cells with mutated or non-functional p53, a common feature in many cancers. nih.govnih.gov

Compound ClassCancer Cell LineCell Cycle Phase ArrestedReference
Styrylquinoline derivativesHCT116 (colorectal), U-251 (glioblastoma)S-phase researchgate.net
5,6,7-trimethoxy quinolinesMCF-7, A2780G2/M phase nih.gov
PolyphenolsHCT116 (colorectal)G1 phase mdpi.com

A significant mechanism underlying the anticancer activity of styrylquinolines is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov The production of ROS can disrupt the cellular redox balance and lead to oxidative damage in cancer cells, ultimately triggering apoptosis. nih.govresearchgate.net The chelating properties of the 8-hydroxyquinoline (B1678124) scaffold are believed to play a role in this process, as the chelation of metal ions can lead to the formation of ROS. researchgate.net This pro-oxidant effect has been observed in various cancer cell lines. researchgate.net While ROS can promote cancer cell growth at low levels, excessive ROS generation, as induced by styrylquinolines, can lead to cell death. frontiersin.orgnih.gov

The ability of styrylquinoline compounds to intercalate with DNA is another proposed mechanism for their anticancer activity. nih.gov DNA intercalation involves the insertion of the planar aromatic ring system of the molecule between the base pairs of the DNA double helix. ijabbr.com This interaction can cause structural changes in the DNA, interfering with essential cellular processes such as DNA replication and transcription, which are particularly active in rapidly proliferating cancer cells. irb.hr This interference can ultimately lead to cell cycle arrest and apoptosis. nih.govirb.hr Some quinoline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication, further highlighting their interaction with DNA-related processes. researchgate.net

p53-Independent Apoptosis Induction Pathways

Research has shown that styrylquinolines can induce apoptosis in cancer cells through pathways that are independent of the p53 tumor suppressor protein. researchgate.netnih.gov This is particularly significant as many cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway.

The proposed mechanism involves the induction of cell cycle arrest and the activation of apoptosis. researchgate.netnih.gov Some styrylquinoline derivatives have been observed to trigger the mitochondrial pathway of apoptosis, a p53-independent process. plos.org This is supported by evidence of subcellular accumulations and the activation of caspases, which are key executioner proteins in the apoptotic cascade. plos.org One study identified that a specific styrylquinoline compound induced apoptosis by increasing the levels of active caspase-3. mdpi.com Furthermore, these compounds can generate reactive oxygen species (ROS), leading to changes in the cellular redox balance and contributing to cell death. researchgate.netnih.gov

Role of Substituents on Activity (e.g., C8-hydroxyl group, electron-withdrawing groups on styryl ring)

The biological activity of this compound is highly dependent on the nature and position of substituents on both the quinoline and styryl rings.

The C8-hydroxyl group on the quinoline ring is crucial for the anticancer activity of these compounds. acs.orgnih.gov Its presence is associated with enhanced cytotoxicity. acs.org This is attributed to the chelating properties conferred by the hydroxyl group, which can extend the compound's activity. acs.orgnih.gov The ability to chelate metal ions is considered a possible mechanism for its anticancer action. researchgate.netacs.org In contrast, replacing the C8-hydroxyl group with a nitro group has been shown to result in lower cytotoxicity. acs.orgnih.gov

Electron-withdrawing groups (EWGs) on the styryl ring also play a significant role in enhancing the biological activity. researchgate.netnih.govacs.org Studies have consistently shown that the presence of EWGs, such as nitro or bromo groups, leads to increased anticancer potency. acs.orgnih.gov For instance, a derivative bearing a bromine substituent on the styryl ring exhibited the lowest IC50 value in one study. acs.orgnih.gov The introduction of EWGs can lead to a more planar molecular structure, which may influence its interaction with biological targets. acs.org Conversely, electron-donating groups on the styryl ring tend to result in less active compounds. acs.org

Antimicrobial and Antifungal Activity Mechanisms

This compound and its derivatives have demonstrated notable antimicrobial and antifungal properties, making them promising candidates for the development of new anti-infective agents.

Bacterial Growth Inhibition (Gram-positive and Gram-negative strains)

Derivatives of 2-styrylquinoline have been shown to be active against both Gram-positive and Gram-negative bacterial strains. researchgate.netmdpi.com Some compounds have exhibited potent antibacterial activity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. researchgate.net In some cases, the activity of these compounds was comparable to or even better than standard antibiotics like ciprofloxacin. researchgate.net For instance, certain derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). sciforum.netsciforum.net

The mechanism of antibacterial action is thought to involve the inhibition of essential bacterial processes. Quinoline derivatives, in general, are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV.

Biofilm Formation Inhibition Mechanisms

Bacterial biofilms are a major challenge in treating infections due to their inherent resistance to antibiotics. Several studies have highlighted the ability of 2-styrylquinoline derivatives to inhibit biofilm formation. researchgate.netresearchgate.net The mechanism behind this activity is linked to the chelation of metal ions, which is a crucial factor for the unique ability of some quinoline derivatives to inhibit bacterial adhesion and biofilm development. researchgate.net Some coumarin (B35378) derivatives, which share some structural similarities, have also been reported to inhibit biofilm formation in bacteria like Staphylococcus aureus and Escherichia coli. chiet.edu.eg

Fungal Growth Inhibition

In addition to their antibacterial properties, 2-styrylquinoline derivatives have also shown promising antifungal activity. nih.govresearchgate.netontosight.ai Some compounds have demonstrated activity at submicromolar concentrations against various fungal strains. nih.gov Certain derivatives have exhibited excellent antifungal activity, comparable or even superior to the standard antifungal drug fluconazole. nih.govresearchgate.net The activity has been observed against Candida species, which are common human fungal pathogens. sciforum.net

Role of Chelating Properties in Antimicrobial Action

The chelating ability of the 8-hydroxyquinoline scaffold is a key contributor to the antimicrobial and antifungal activity of these compounds. mdpi.com The C8-hydroxyl group is essential for this property. acs.org By chelating metal ions that are vital for microbial enzyme function and cell wall integrity, these compounds can disrupt essential cellular processes, leading to microbial cell death. researchgate.netmdpi.com For example, 8-hydroxyquinoline itself exhibits potent antimicrobial activity by chelating metal ions like Mn2+, Zn2+, and Cu2+, thereby disrupting metal homeostasis in bacterial cells. mdpi.com This chelating property can also lead to the formation of reactive oxygen species, causing oxidative damage to the cells. mdpi.com

Other Mechanistic Biological Investigations

Antileishmanial Mechanisms

The antileishmanial activity of the 2-styrylquinoline scaffold is a subject of significant research, with studies pointing towards a multifactorial mechanism of action against Leishmania parasites. While the precise pathway for this compound is still under full elucidation, investigations into closely related quinoline derivatives provide substantial insights. The mechanism appears to involve the induction of significant physiological and morphological changes in the parasite. nih.govmdpi.com

Studies on compounds with the quinoline core, such as clioquinol, have shown that they can induce a loss of cell mobility and significant alterations in the parasite's morphology. nih.govmdpi.com Key mechanistic actions observed in Leishmania amazonensis promastigotes include a reduction in cellular volume and substantial damage to the mitochondrial membrane. nih.govmdpi.com The disruption of the mitochondrial membrane potential is a critical event, as it compromises the parasite's energy metabolism. nih.govmdpi.com

Furthermore, a central aspect of the antileishmanial mechanism for this class of compounds is the induction of oxidative stress. nih.govmdpi.com The generation of reactive oxygen species (ROS) within the parasite overwhelms its antioxidant defenses, leading to widespread cellular damage and culminating in the rupture of the plasma membrane. nih.govmdpi.com

Research on specific styrylquinoline derivatives has demonstrated their efficacy against various Leishmania species. For instance, in vitro studies have evaluated derivatives for their activity against intracellular amastigotes, the clinically relevant form of the parasite. semanticscholar.orgresearchgate.net

In Vitro Antileishmanial Activity of 2-Styrylquinoline Derivatives against L. (V) panamensis

CompoundDescriptionEC₅₀ (μg/mL) against intracellular amastigotesLC₅₀ (μg/mL) against U-937 macrophagesSelectivity Index (SI)
3b4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate2.805.51.96
3c4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate (B1210297)3.143.41.08
Data sourced from research on synthetic styrylquinolines. semanticscholar.org

These findings underscore that the 8-hydroxyquinoline scaffold is a key pharmacophore for antileishmanial activity. researchgate.net The efficacy of these compounds is often better than earlier styrylquinolines that lacked the specific substitutions seen in more active derivatives, indicating a clear structure-activity relationship. semanticscholar.orgresearchgate.net

Enzyme Inhibition Studies (e.g., 2OG-dependent enzymes, Cholinesterase)

The 8-hydroxyquinoline moiety present in this compound is recognized as a "privileged structure" capable of interacting with a wide range of biological targets, including several important enzyme families. researchgate.netresearchgate.net

2-Oxoglutarate (2OG)-Dependent Enzyme Inhibition

The 8-hydroxyquinoline core is a known inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, which are iron-containing enzymes involved in numerous physiological processes such as hypoxic sensing, DNA repair, and collagen biosynthesis. researchgate.netnih.gov The inhibitory mechanism of 8-hydroxyquinolines stems from their ability to chelate the active site Fe(II) ion, thereby preventing the binding of the 2OG co-substrate and blocking the enzyme's catalytic cycle. researchgate.netrsc.org

Derivatives such as 5-carboxy-8-hydroxyquinoline have been identified as broad-spectrum inhibitors of this enzyme superfamily. rsc.org This suggests that this compound and its analogs also possess the potential to inhibit 2OG-dependent enzymes, a property that could contribute to their broader biological activities. researchgate.netnih.gov This class of enzymes is considered a promising therapeutic target for diseases including cancer and inflammation. nih.gov

Cholinesterase Inhibition

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govplos.org Several studies have investigated quinoline and styrylquinoline derivatives as potential cholinesterase inhibitors. plos.orgresearchgate.net

Computational and in vitro studies have identified related compounds, such as 4-Amino-2-styrylquinoline, as potential inhibitors of AChE. plos.org The general structure of styrylquinolines allows them to interact with the active site of cholinesterases. researchgate.net For example, some styryl-based compounds have been shown to exhibit a mixed-type inhibition of AChE. researchgate.net The quinoline-thiosemicarbazone hybrids have also demonstrated selective and potent inhibition of AChE, with some derivatives being more potent than the standard drug galantamine. nih.gov

Cholinesterase Inhibitory Activity of a Quinoline-Thiosemicarbazone Hybrid

CompoundDescriptionAChE IC₅₀ (μM)Selectivity
5bQuinoline-thiosemicarbazone hybrid with ethylmorpholine moiety and substituents on the quinoline ring0.12 ± 0.02Selective for AChE over BChE
GalantamineStandard Drug0.62 ± 0.01-
Data sourced from research on quinoline-thiosemicarbazone hybrids. nih.gov

These findings suggest that the 2-styrylquinoline scaffold is a promising chemotype for developing new cholinesterase inhibitors. researchgate.net

Antioxidant Activity Mechanisms

The antioxidant potential of this compound is primarily attributed to the 8-hydroxyquinoline moiety. researchgate.netmdpi.com The mechanism of action is twofold, involving direct free radical scavenging and indirect antioxidant effects through metal chelation.

The phenolic hydroxyl group at the C-8 position can donate a hydrogen atom to neutralize reactive free radicals, thereby terminating damaging oxidative chain reactions. researchgate.net The effectiveness of this radical scavenging activity has been quantified in various assays.

Radical Scavenging Activity of a Related Quinolin-8-ol Derivative

Assay TypeIC₅₀ Value
DPPH Radical Scavenging25 µM
ABTS Radical Scavenging30 µM
Note: Data is for 2-(Aminomethyl)quinolin-8-ol, a structurally related compound, indicating the antioxidant potential of the quinolin-8-ol core.

In addition to direct scavenging, the 8-hydroxyquinoline structure is a potent metal chelator. researchgate.netnih.gov By binding to transition metal ions such as iron and copper, it can prevent them from participating in Fenton-type reactions, which are a major source of highly reactive hydroxyl radicals in biological systems. This chelation process is a key component of its antioxidant and neuroprotective effects.

However, the interaction with metals can also lead to a pro-oxidant effect under certain conditions. In some cancer cell lines, the chelation process involving styrylquinolines has been shown to result in the formation of reactive oxygen species (ROS), which induces oxidative damage and contributes to the compound's anticancer activity. researchgate.netnih.gov This dual antioxidant/pro-oxidant capability highlights the complexity of its mechanism, which can be modulated by the specific cellular environment. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT B3LYP)

Quantum chemical calculations are fundamental to understanding the molecular properties of 2-Styrylquinolin-8-ol. researchgate.netnih.gov Density Functional Theory (DFT), particularly with the B3LYP functional, has been a key method in these investigations. researchgate.nettubitak.gov.tr

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations, specifically using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, have been employed to optimize the molecule's three-dimensional ground state geometry in the gas phase without symmetry constraints. researchgate.net This approach allows for the determination of the most stable molecular structures with minimum energy. researchgate.net The accuracy of DFT in calculating ground state properties like electron density, total energy, and molecular structure makes it a valuable tool. mdpi.com

Studies have utilized DFT to explore the impact of substituents on the quinoline (B57606) and styryl rings on the compound's properties. acs.org The methodology has also been benchmarked against experimental data, showing good agreement and validating its use for predicting molecular and spectroscopic properties. science.gov

Potential Energy Surface (PES) Calculations for Proton Transfer

Potential Energy Surface (PES) calculations are crucial for understanding reaction mechanisms, such as proton transfer. tubitak.gov.tryyu.edu.tr In the case of (E)-2-(2-hydroxystyryl)quinolin-8-ol (HSQ), PES calculations using the DFT (B3LYP)/6-311++G(d,p) method have been performed to elucidate the Excited State Intramolecular Proton Transfer (ESIPT) mechanism. tubitak.gov.trresearchgate.netyyu.edu.tr

These calculations map the energy of the system as a function of the coordinates of the atoms involved in the proton transfer. researchgate.net For HSQ, the calculations explored the transfer of a proton between the hydroxyl group and the nitrogen atom of the quinoline ring. researchgate.net In the ground state, the O-H bond length is calculated to be 0.97438 Å, and the H...N bond length is 2.09721 Å. researchgate.net In the excited state, the O-H bond lengthens to 2.35779 Å, while the H...N bond shortens to 0.99721 Å, indicating the transfer of the proton. researchgate.net The energy difference between these two states was found to be 0.6684 eV in the ground state. researchgate.net

Electronic Structure Analysis

The electronic structure of this compound has been a central focus of theoretical studies, as it governs the molecule's optical and electronic properties. tubitak.gov.trontosight.ai These properties are influenced by the arrangement of a quinoline backbone with a styryl group at the 2-position and a hydroxyl group at the 8-position. ontosight.ai

Theoretical analyses have shown that electronic transitions within the molecule are responsible for its solvatochromic properties. tubitak.gov.tryyu.edu.tr The electronic absorption bands are attributed to π-π* transitions within the quinoline and phenol (B47542) rings, as well as transitions arising from the conjugation between these two ring systems. researchgate.net Specifically, the electronic band can be attributed to a π–π* electronic absorption in the quinoline ring, while another is attributed to a π–π* electronic absorption transition in the phenol ring. researchgate.net A third electronic band arises from the π–π* electronic absorption transition due to conjugation between the quinoline and phenol rings. researchgate.net

Molecular Orbital Analysis

Molecular orbital analysis provides a deeper understanding of the electronic transitions and reactivity of this compound. aun.edu.eg

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's electronic properties. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.com

For molecules with conjugated π systems like this compound, the HOMO-LUMO energy gap is smaller compared to non-conjugated systems, leading to the absorption of light at longer wavelengths. libretexts.org The electronic transitions, such as π-π* transitions, involve the excitation of an electron from the HOMO to the LUMO upon absorption of light with energy matching the gap. libretexts.org In the case of (E)-2-(2-hydroxystyryl)quinolin-8-ol, the first electronic absorption band is attributed to a π-π* transition in the phenol ring, while another band corresponds to a π-π* transition in the quinoline ring. researchgate.net A further band is due to a π-π* transition resulting from the conjugation between the two rings. researchgate.net

Calculated HOMO-LUMO Properties of a this compound Derivative
ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-2.56
Energy Gap (ΔE)3.33

Mulliken Charge and Dipole Moment Computations

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. chemrxiv.orgamazonaws.com These calculations, along with the computation of the molecular dipole moment, provide insights into the charge distribution and polarity of this compound. researchgate.net

Calculated Dipole Moments of (E)-2-(2-hydroxystyryl)quinolin-8-ol (HSQ) using different methods
MethodGround State Dipole Moment (μg) (Debye)Excited State Dipole Moment (μe) (Debye)
Bilot–Kawski2.025.791
Lippert–Mataga-3.394
Bakshiev--
Modified Bilot–Kawski--
Reichardt--

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides insight into the localized Lewis structure of a molecule, including bonds and lone pairs, by transforming the wavefunction into a localized form. uni-muenchen.de This analysis is crucial for understanding the electronic structure and intramolecular interactions that stabilize a molecule.

For a molecule structurally similar to this compound, (E)-2-(2-hydroxystyryl)quinolin-8-ol (HSQ), NBO analysis was performed using the B3LYP/6-311++G(d,p) method. tubitak.gov.tryyu.edu.tr This analysis reveals the nature of the bonding and the extent of electron delocalization within the molecule. The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is a key parameter in this analysis. Higher E(2) values indicate stronger interactions.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for (E)-2-(2-hydroxystyryl)quinolin-8-ol

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N13π(C11-C12)20.33
LP(1) N13π(C4-C14)19.96
LP(2) O28π*(C23-C24)20.08

Data sourced from a study on (E)-2-(2-hydroxystyryl)quinolin-8-ol, a closely related compound. tubitak.gov.tr

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. nih.gov Quinoline derivatives are known for their potential as NLO materials due to their unique electronic structures. researchgate.net

Hyperpolarizability and Related Parameters

The first hyperpolarizability (β) is a key measure of a molecule's NLO activity. For (E)-2-(2-hydroxystyryl)quinolin-8-ol, the calculated total first hyperpolarizability (βtot) using the B3LYP/6-311++G(d,p) method is 13.061 x 10⁻³⁰ esu. This value is significantly higher than that of urea (B33335) (0.3728 x 10⁻³⁰ esu), a standard reference material for NLO properties. The large βtot value for this styrylquinoline derivative suggests its potential as a promising candidate for NLO applications. The dominant component of the hyperpolarizability tensor is along the x-axis (βx), indicating that the charge transfer responsible for the NLO response primarily occurs in this direction.

Table 2: Calculated First Hyperpolarizability Components and Total Hyperpolarizability of (E)-2-(2-hydroxystyryl)quinolin-8-ol

ComponentValue (x 10⁻³⁰ esu)
βx12.986
βy-1.146
βz0.091
βtot 13.061

Data sourced from a study on (E)-2-(2-hydroxystyryl)quinolin-8-ol. tubitak.gov.tr

Behavior under Electric Fields

The application of an external electric field can influence the electronic properties of a molecule, including its dipole moment and frontier molecular orbital energies (HOMO and LUMO). Studies on (E)-2-(2-hydroxystyryl)quinolin-8-ol have shown that as the electric field strength increases from 0 to 0.020 a.u., the dipole moment also increases. tubitak.gov.tr Concurrently, the HOMO energy level increases while the LUMO energy level decreases, leading to a reduction in the HOMO-LUMO energy gap. This narrowing of the energy gap under an electric field suggests an enhancement of the molecule's polarizability and NLO properties.

Molecular Docking Studies (for mechanistic insights)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org This method is instrumental in understanding the potential interactions between a small molecule, like a drug candidate, and a biological target, such as a protein.

Derivatives of 2-styrylquinoline (B1231325) have been the subject of molecular docking studies to investigate their potential as anticancer agents. aaup.eduphyschemres.org For instance, studies have docked these compounds into the active sites of proteins implicated in cancer, such as the p53 tumor suppressor protein (PDB ID: 2GEQ) and cyclin-dependent kinase 2 (CDK2). physchemres.orgaaup.edu These studies have revealed that styrylquinoline derivatives can form strong interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues within the active sites of these proteins. aaup.edu

In a study involving styrylquinoline derivatives and the pro-apoptotic human caspase-3 protein, molecular docking indicated that the most active compound could efficiently bind to the protein. mdpi.com This binding is thought to be a crucial step in the compound's mechanism of inducing apoptosis (programmed cell death) in cancer cells. mdpi.com The insights gained from these docking studies provide a rational basis for the design of new, more potent styrylquinoline-based therapeutic agents. physchemres.org

Prediction of Druggable Properties

The "druggability" of a compound refers to its potential to be developed into a drug. This is often assessed by evaluating its physicochemical properties against established guidelines, such as Lipinski's Rule of Five. nih.gov This rule outlines specific molecular properties that are common among orally active drugs, including molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Computational studies on 2-styrylquinoline derivatives have been conducted to predict their pharmacokinetic properties and assess their potential as drug candidates. aaup.eduphyschemres.org These analyses often involve calculating parameters like those in Lipinski's rule. The results from these studies suggest that many 2-styrylquinoline derivatives possess drug-like properties and have good potential for oral bioavailability. physchemres.org Furthermore, predictions of their synthetic accessibility indicate that these compounds can be readily synthesized. aaup.edu These in silico assessments are valuable in the early stages of drug discovery for prioritizing which compounds to advance for further experimental testing. researchgate.net

Emerging Applications and Future Research Directions

Chemosensor Development for Metal Ions

The 8-hydroxyquinoline (B1678124) core of 2-Styrylquinolin-8-ol is a well-established chelating ligand, capable of binding with various metal ions. nih.gov This interaction often leads to significant changes in the molecule's photophysical properties, making it a promising platform for the development of chemosensors. nih.govresearchgate.net These sensors are designed for the selective and sensitive detection of specific metal ions, which is crucial in environmental monitoring, industrial process control, and biological systems. nih.gov

The primary mechanism behind the sensing capability of this compound and its derivatives is fluorescence modulation upon ion binding. nih.govacs.org Several photophysical principles govern this process:

Chelation-Enhanced Fluorescence (CHEF): In its free form, the fluorescence of the molecule might be quenched through processes like photoinduced electron transfer (PET). Upon binding with a metal ion, the molecule's conformation becomes more rigid, which can block these non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of both a hydroxyl group and a quinoline (B57606) nitrogen allows for proton transfer in the excited state. nih.gov The binding of a metal ion can inhibit this ESIPT process, resulting in a "turn-on" fluorescence response. rsc.org

Aggregation-Induced Emission (AIE): Some derivatives can be designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. The formation of a complex with a metal ion can induce this aggregation, leading to a strong AIE-based signal. rsc.org

Förster Resonance Energy Transfer (FRET): In more complex sensor designs, the this compound core can act as one part of a FRET pair (either a donor or acceptor), where the binding event modulates the distance or orientation relative to the other part, causing a change in the emission signal.

These mechanisms allow for the design of "turn-on" or "turn-off" fluorescent sensors, where the presence of the target ion either initiates or quenches the fluorescence, providing a clear detection signal. nih.govresearchgate.net

A key challenge in chemosensor design is achieving high selectivity for a specific metal ion in a mixture of other, often similar, ions. Researchers modify the this compound scaffold to fine-tune its binding pocket and electronic properties to enhance affinity for target ions like mercuric (Hg²⁺) and ferrous (Fe²⁺) ions.

Iron (Fe²⁺) Detection: A notable example is the development of a dansyl-styrylquinoline conjugate (DansSQ) which demonstrates excellent selectivity for Fe²⁺. acs.org In this system, the fluorescence emission of the sensor at 450 nm is significantly enhanced upon the addition of Fe²⁺. acs.org This response is highly selective, showing no significant interference from other common metal ions, including the chemically similar Fe³⁺ ion. acs.org The mechanism involves the specific coordination of Fe²⁺ with the sensor, which alters the electronic properties and enhances the fluorescence output. acs.org

Mercury (Hg²⁺) Detection: While the parent this compound is a candidate, much of the specific research into Hg²⁺ detection has utilized its derivatives. For instance, a thioamide derivative of 8-hydroxyquinoline was shown to be a highly selective fluorogenic chemodosimeter for Hg²⁺, exhibiting a 167-fold increase in fluorescence. rsc.org Another structurally simple 8-hydroxyquinoline derivative was developed as an "ON-OFF" fluorosensor for determining Hg²⁺ levels in pure water, with a detection limit of 2.6 μM. These studies highlight the potential of the 8-hydroxyquinoline framework, central to this compound, for developing sensitive and selective mercury sensors.

Table 1: Research Findings on Metal Ion Sensing Using Styrylquinoline Derivatives
Target IonSensor DerivativeSensing PrincipleKey FindingSource
Fe²⁺Dansyl-styrylquinoline conjugate (DansSQ)Fluorescence EnhancementExcellent selectivity for Fe²⁺ over other ions, including Fe³⁺. Emission at 450 nm is enhanced. acs.org
Zn²⁺Schiff base of 8-hydroxyquinolineChelation-Enhanced Fluorescence (CHEF) / Inhibition of ESIPTForms a 2:1 complex with Zn²⁺, leading to a "turn-on" fluorescence response. nih.govrsc.org
Hg²⁺Thioamide derivative of 8-hydroxyquinolineFluorogenic ChemodosimeterHighly selective fluorescence enhancement (167-fold) in the presence of Hg²⁺. rsc.org
Hg²⁺Simple 8-hydroxyquinoline derivativeON-OFF Fluorescence SwitchingSelective detection of Hg²⁺ in unbuffered water with a detection limit of 2.6 μM.

Advanced Materials Science Applications

The unique optical and electronic properties of this compound and its derivatives make them promising candidates for applications in materials science. researchgate.net Their conjugated π-system, combined with the functional quinoline and styryl groups, allows for the tuning of their properties for specific uses, such as in photochromic materials and organic semiconductors. nih.gov

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This light-induced color change allows for applications in optical data storage, smart windows, and security inks. Styrylquinoline dyes are among the compounds being investigated for their photochromic properties. The photochemical characteristics of 2-styrylquinoline (B1231325) can be influenced by substituents on the styryl group, which can alter the photoisomerization quantum yield. Research into methacrylic polymers containing styrylquinoline side-chains has shown that these materials exhibit photoresponsive behavior, with their nonlinear optical properties being enhanced by UV irradiation. This demonstrates the potential for incorporating the this compound chromophore into polymer backbones to create advanced photochromic materials.

Organic semiconductors are the foundation of flexible and low-cost electronic devices. The extended π-conjugation in this compound suggests its potential as an organic semiconductor. nih.gov A significant area of application is in Organic Light-Emitting Diodes (OLEDs). Metal complexes of this compound, particularly with zinc (Zn²⁺), have been successfully used as the emissive layer in OLEDs. These devices exhibit strong electroluminescence, typically in the yellow-orange region of the visible spectrum. For example, OLEDs fabricated using a bis(2-styrylquinolin-8-olato)zinc complex dispersed in a polymer matrix showed strong yellow emission. The introduction of different substituents onto the styryl ring allows for the fine-tuning of the emission wavelength, which is critical for developing full-color displays.

Table 2: Performance of OLEDs Based on this compound Zinc Complexes
Emissive MaterialHost MatrixEmission Peak (nm)Maximum Brightness (cd/m²)Maximum Efficiency (cd/A)Source
ZnStq_HPVK590--
ZnStq_ClPVK587--
ZnStq_OCH₃PVK57822441.24

Note: ZnStq_H refers to the zinc complex of this compound. ZnStq_Cl and ZnStq_OCH₃ are derivatives with chloro and methoxy (B1213986) substituents on the styryl ring, respectively. PVK is poly(N-vinylcarbazole).

Molecular Logic Devices and Supramolecular Systems

The ability of this compound to respond to chemical inputs (like ions) with a detectable output (like fluorescence) makes it a building block for molecular-level information processing. nih.gov

Molecular Logic Devices: At the molecular scale, logic gates process chemical or light inputs to produce a specific output, mimicking the function of their electronic counterparts. Derivatives of this compound have been proposed as models for designing such devices. nih.gov For example, a supramolecular system based on a bis-styrylquinoline dyad complexed with zinc has been shown to function as a molecular logic gate. By monitoring the fluorescence output in response to inputs like protons (H⁺) and metal ions, it's possible to construct fundamental logic operations like AND or XOR, paving the way for more complex molecular computational systems.

Supramolecular Systems: Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound and its derivatives are effective tectons (building blocks) in supramolecular chemistry due to their ability to engage in multiple weak interactions, including hydrogen bonding (O-H···N), C-H···π, and π–π stacking. These interactions guide the self-assembly of molecules into well-defined, higher-order structures. Crystal engineering studies have shown that by varying substituents on the styryl or quinoline rings, these molecules can be directed to form fascinating supramolecular architectures, such as helices, 3D frameworks, and coordination networks. A deeper understanding of these structural and supramolecular properties is crucial for designing novel functional materials.

Prospects for Rational Design of Novel Analogues

The rational design of novel analogues of this compound is a promising frontier in medicinal chemistry, driven by a growing understanding of the compound's structure-activity relationships (SAR). By systematically modifying the core scaffold, researchers aim to develop new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for various therapeutic targets, including cancer, HIV, and microbial infections. The design of these novel analogues is largely guided by key structural features that have been identified as crucial for their biological activity.

A significant body of research underscores the importance of the hydroxyl group at the C-8 position of the quinoline ring. acs.org This group's ability to chelate metal ions is believed to contribute to the biological activities of these compounds. acs.orgresearchgate.net Studies comparing 8-hydroxy analogues with 8-nitro analogues have shown that the hydroxyl group is critical for enhanced cytotoxicity in cancer cell lines. acs.org This chelating property is a key consideration in the design of new derivatives. researchgate.net

Further modifications to the quinoline ring have also been explored. For instance, the introduction of dichloro-substituents at the C-5 and C-7 positions has been shown to yield compounds with excellent antifungal and antibacterial activity. nih.gov The design of HIV-1 integrase inhibitors has involved creating N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives, highlighting the potential of substitutions at the 7-position. mdpi.com

The styryl moiety of the molecule presents another significant opportunity for modification. The nature of the substituent on the phenyl ring of the styryl group plays a critical role in determining the compound's anticancer properties. Research has indicated that the presence of an electron-withdrawing group on the styryl ring is necessary for achieving high levels of cytotoxicity. acs.orgresearchgate.net Furthermore, a dramatic enhancement in antiproliferative activity has been observed when the phenyl ring is replaced with a 5-nitrofuran-2-yl group. acs.orgnih.gov This finding opens up avenues for exploring other heterocyclic replacements to optimize activity.

Computational methods are increasingly being employed to guide the rational design process. Comparative Molecular Field Analysis (CoMFA) has been used to inform the design of styrylquinoline derivatives as HIV-1 integrase inhibitors. mdpi.comresearchgate.net Molecular docking studies have also been utilized to understand the interaction of these compounds with specific biological targets, such as the epidermal growth factor receptor (EGFR) kinase domain. nih.gov These in silico approaches allow for the prediction of binding affinities and the prioritization of synthetic targets, thereby streamlining the drug discovery process.

Future research will likely focus on a "molecular hybridization" approach, which involves combining the bioactive scaffolds of 2-styrylquinoline with other pharmacophores to create novel compounds with potentially synergistic or enhanced activities. nih.gov Inspired by the structures of compounds like trimethoxyquinoline and verubulin, scientists are designing new series of quinoline derivatives that merge these structural features. nih.gov

The prospects for the rational design of novel this compound analogues are robust. By leveraging the established SAR and employing advanced computational tools, it is possible to systematically engineer new molecules with tailored biological activities. Key areas for future exploration include the introduction of diverse substituents on both the quinoline and styryl rings, the replacement of the styryl phenyl ring with various heterocycles, and the strategic hybridization with other known bioactive molecules. These efforts hold the potential to yield a new generation of potent therapeutic agents for a range of diseases.

Q & A

Q. What are the challenges in reproducing synthetic yields for this compound across laboratories?

  • Troubleshooting : Variability often arises from trace moisture or oxygen. Use Schlenk-line techniques for moisture-sensitive steps and confirm catalyst activity (e.g., CuI) before scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.